molecular formula C6H6FN3O2 B13910266 Methyl 3-amino-6-fluoro-2-pyrazinecarboxylate

Methyl 3-amino-6-fluoro-2-pyrazinecarboxylate

Cat. No.: B13910266
M. Wt: 171.13 g/mol
InChI Key: WIPMWMPRTSANAH-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-fluoropyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C6H6FN3O2. It is a derivative of pyrazine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of an amino group at position 3 and a fluorine atom at position 6 makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-6-fluoropyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with fluorinating agents and amino group donors. One common method is the nucleophilic substitution reaction where a halogenated pyrazine derivative reacts with an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of methyl 3-amino-6-fluoropyrazine-2-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-fluoropyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Methyl 3-amino-6-fluoropyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-fluoropyrazine-2-carboxylate depends on its interaction with molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
  • Methyl 3-amino-6-chloropyrazine-2-carboxylate
  • Methyl 3-amino-6-bromopyrazine-2-carboxylate

Uniqueness

Methyl 3-amino-6-fluoropyrazine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and dichloro analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.

Properties

Molecular Formula

C6H6FN3O2

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 3-amino-6-fluoropyrazine-2-carboxylate

InChI

InChI=1S/C6H6FN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)

InChI Key

WIPMWMPRTSANAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)F

Origin of Product

United States

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